

Application Notes and Protocols for Ozonolysis in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes **ozone** (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.[1] This oxidative cleavage transforms the original double or triple bond into two carbonyl functionalities.[1] The specific nature of the final products—aldehydes, ketones, carboxylic acids, or alcohols—can be precisely controlled by the work-up conditions employed after the initial reaction with **ozone**, making it an invaluable tool in synthetic chemistry.[2][3] Its applications range from simple functional group transformations to key bond-breaking steps in the total synthesis of complex natural products and the industrial-scale manufacturing of pharmaceutical intermediates.[4][5]

Reaction Mechanism: The Criegee Intermediate

The generally accepted mechanism for the ozonolysis of alkenes was proposed by Rudolf Criegee in 1953.[1] The reaction proceeds through several key intermediates:

- 1,3-Dipolar Cycloaddition: **Ozone** acts as a 1,3-dipole and reacts with the alkene in a concerted 1,3-dipolar cycloaddition to form a highly unstable primary ozonide, also known as a molozonide.[1][6]
- Cycloreversion: The molozonide rapidly rearranges via a retro-1,3-dipolar cycloaddition, breaking apart to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide,





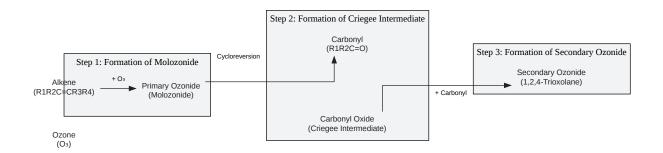


often referred to as the Criegee intermediate.[1][7]

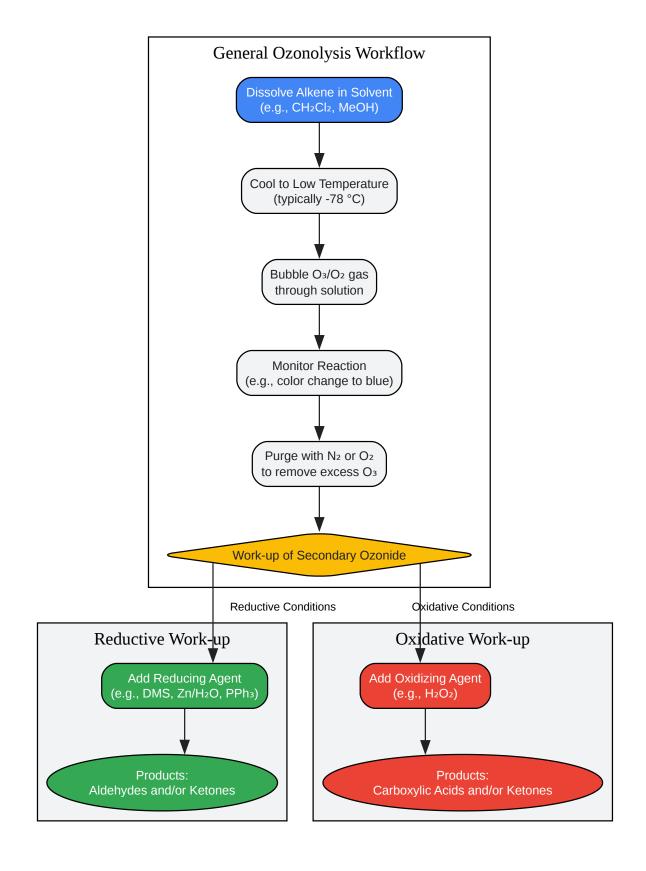
• Second 1,3-Dipolar Cycloaddition: The carbonyl compound and the Criegee intermediate then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane).[1]

This secondary ozonide is then subjected to a work-up procedure to yield the final products.









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